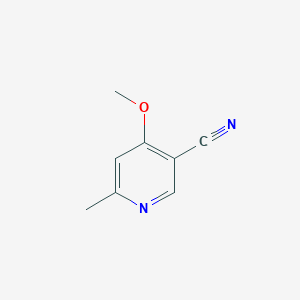
4-Methoxy-6-methyl-nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Metoxi-6-metil-nicotinonitrilo es un compuesto orgánico con la fórmula molecular C9H10N2O2. Es un derivado del nicotinonitrilo, caracterizado por la presencia de un grupo metoxi en la posición 4 y un grupo metilo en la posición 6 del anillo de piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-Metoxi-6-metil-nicotinonitrilo generalmente involucra la condensación de compuestos 1,3-dicarbonílicos o sus enaminas con ácidos CH que contienen nitrógeno. Un método común implica la reacción del β-(morfolin-4-il)crotonato de etilo con cianotioacetamidas, seguido de alquilación con haluros de alquilo . La reacción generalmente se lleva a cabo en etanol a temperatura ambiente.
Métodos de producción industrial: La producción industrial de 4-Metoxi-6-metil-nicotinonitrilo puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. Los detalles específicos sobre los métodos industriales suelen ser propietarios y pueden variar entre los fabricantes.
Análisis De Reacciones Químicas
Tipos de reacciones: 4-Metoxi-6-metil-nicotinonitrilo puede someterse a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir aminas u otros derivados reducidos.
Sustitución: Los grupos metoxi y metilo pueden sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Hidrógeno gaseoso en presencia de un catalizador o agentes reductores como el hidruro de litio y aluminio.
Sustitución: Haluros de alquilo, nucleófilos o electrófilos en condiciones adecuadas.
Productos principales:
Oxidación: Formación de óxidos o derivados hidroxilados.
Reducción: Formación de aminas u otros compuestos reducidos.
Sustitución: Formación de varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
4-Metoxi-6-metil-nicotinonitrilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Medicina: Estudiado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: Utilizado en la producción de tintes, agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-Metoxi-6-metil-nicotinonitrilo involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Estudios detallados sobre su mecanismo de acción están en curso, y las vías específicas pueden variar dependiendo de la aplicación .
Compuestos similares:
Nicotinonitrilo: El compuesto padre con un grupo nitrilo unido al anillo de piridina.
2-Hidroxi-4-metoximetil-6-metil-nicotinonitrilo: Un derivado con un grupo hidroxilo en la posición 2.
4-Metoxi-6-metil-α-pirona: Un compuesto estructuralmente relacionado con diferentes grupos funcionales.
Unicidad: 4-Metoxi-6-metil-nicotinonitrilo es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas.
Comparación Con Compuestos Similares
Nicotinonitrile: The parent compound with a nitrile group attached to the pyridine ring.
2-Hydroxy-4-methoxymethyl-6-methyl-nicotinonitrile: A derivative with a hydroxy group at the 2-position.
4-Methoxy-6-methyl-α-pyrone: A structurally related compound with different functional groups.
Uniqueness: 4-Methoxy-6-methyl-nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H8N2O |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
4-methoxy-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6-3-8(11-2)7(4-9)5-10-6/h3,5H,1-2H3 |
Clave InChI |
WDRYLPRQZOTEQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=N1)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12271316.png)
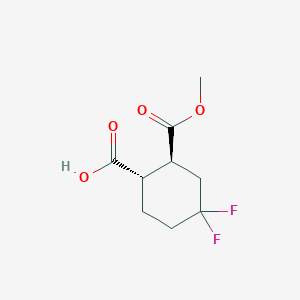
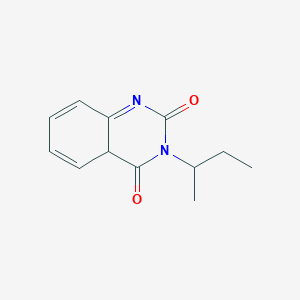
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine](/img/structure/B12271330.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,2-diphenylacetamide](/img/structure/B12271337.png)
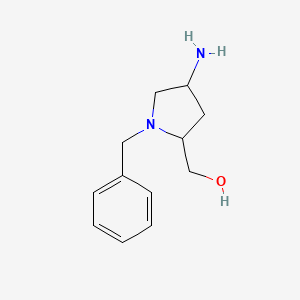
![2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12271353.png)

![1-(4-ethoxyphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12271380.png)
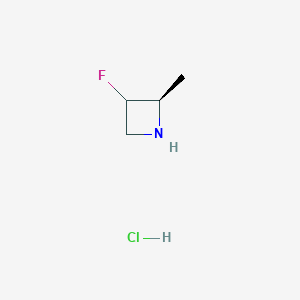
![N-(2,3-dimethylphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12271389.png)
![3-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12271399.png)
![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12271408.png)
